N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide
Description
Properties
CAS No. |
821007-62-9 |
|---|---|
Molecular Formula |
C29H34N2O |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C29H34N2O/c1-30(29(32)23-24-11-5-2-6-12-24)27-17-20-31(21-18-27)22-19-28(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,27-28H,17-23H2,1H3 |
InChI Key |
HTMHLBGJBTZBCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Amidation Sequential Strategy
A widely adopted method involves the sequential alkylation of piperidine derivatives followed by amidation. The synthesis begins with the alkylation of 1-(3,3-diphenylpropyl)piperidin-4-amine using N-methyl-2-phenylacetyl chloride under basic conditions.
Step 1: Synthesis of 1-(3,3-Diphenylpropyl)piperidin-4-amine
Piperidin-4-amine is alkylated with 3,3-diphenylpropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, yielding the intermediate amine.
Step 2: Amidation with N-Methyl-2-phenylacetyl Chloride
The amine intermediate is reacted with N-methyl-2-phenylacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to neutralize HCl generated during the reaction. The product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Key Parameters
Boc-Protected Intermediate Approach
This method employs tert-butoxycarbonyl (Boc) protection to enhance reaction selectivity, as detailed in patent US7547789B2.
Step 1: Hydrogenation of 1-Boc-4-piperidone
1-Boc-4-piperidone is hydrogenated with ethylamine in ethanol using a platinum catalyst (5% Pt/C) under 2 bar H₂ pressure at 50°C for 4 hours. This step yields 1-Boc-4-(N-ethylamino)piperidine with near-quantitative conversion.
Step 2: Coupling with Phenylacetic Acid Derivatives
The Boc-protected amine is reacted with 2-phenylacetyl chloride using carbonyldiimidazole (CDI) as a coupling agent in THF at 25°C. After 6 hours, the Boc group is removed with HCl in ethanol, yielding the target compound.
Advantages
Reductive Amination Pathway
Reductive amination offers an alternative route using piperidin-4-one and 3,3-diphenylpropylamine .
Step 1: Formation of Schiff Base
Piperidin-4-one and 3,3-diphenylpropylamine are condensed in methanol at 25°C for 12 hours, forming an imine intermediate.
Step 2: Reduction with Sodium Borohydride (NaBH₄)
The imine is reduced with NaBH₄ in methanol at 0°C, yielding 1-(3,3-diphenylpropyl)piperidin-4-amine .
Step 3: Amidation
The amine is acylated with N-methyl-2-phenylacetyl chloride as described in Section 1.1.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost efficiency and reproducibility. Key modifications include:
- Catalyst Recycling : Platinum catalysts are filtered and reused to reduce costs.
- Solvent Recovery : Ethanol and THF are distilled and recycled, minimizing waste.
- Process Automation : Continuous flow reactors enhance reaction consistency.
Analytical Validation
Critical techniques for verifying structural integrity and purity:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation-Amidation | 68–75 | >95 | Moderate | High |
| Boc-Protected | 80–85 | >98 | High | Moderate |
| Reductive Amination | 65–70 | >93 | Low | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide, also known as Benzeneacetamide, N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-, is a chemical compound with the CAS number 821007-62-9 . This compound has a molecular weight of 426.59300 and a molecular formula of C29H34N2O .
Scientific Research Applications
While the provided search results do not detail specific applications of this compound, they do offer some context for its potential use in scientific research:
- CCR5 Binding Affinity Studies: This compound is related to piperidinyl phenylacetamides, which have been studied for their CCR5 binding affinity using QSAR (Quantitative Structure-Activity Relationship) . Modification of N-[1-(3,3-diphenylpropyl)-piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide has been explored in virtual screening studies .
- Pharmaceutically Active Piperidine Derivatives: N-[l-(3,3-diphenylpropyl)-piperidin-4-yl]- N-methylthiophene-2-carboxamide is a pharmaceutically active piperidine derivative . These derivatives have potential pharmaceutical applications .
- Related Substances: this compound has related chemical substances including N-[1-(3,3-Diphenyl-propyl)-piperidin-4-yl]-N-methyl-2-oxo-2-phenyl-acetamide and N-[1-(3,3-Diphenyl-propyl)-piperidin-4-yl]-N-methyl-2-phenyl-propionamide . These related substances may provide insights into its potential applications .
Mechanism of Action
The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The binding of the compound to the receptor inhibits the receptor’s interaction with its natural ligands, leading to altered cellular responses .
Comparison with Similar Compounds
Key Findings from Substituted Derivatives
Modifications to N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide were systematically investigated to enhance CCR5 antagonism:
- ID 4n: Replacement of the acetamide core with a 2-hydroxyguanidino group increased activity significantly, achieving log(1/IC50) = 1.698 while maintaining structural stability .
- ID 19n : Substitution of the 4-(methylsulfonyl)phenyl group with a pyrrole ring resulted in moderate activity, whereas other five-membered heterocycles (e.g., furan, thiophene) showed reduced efficacy .
These results highlight the critical role of the phenylacetamide core and electron-withdrawing substituents (e.g., methylsulfonyl) in CCR5 binding.
Table 1: Activity of Structural Analogs
Comparison with Piperidine-Based Opioids
This compound shares structural motifs with Schedule I/IV opioids, though its pharmacological target (CCR5) differs from the μ-opioid receptor. Key distinctions include:
Table 2: Structural and Functional Comparison with Controlled Opioids
Key Observations :
- Substituent Influence : The 3,3-diphenylpropyl group in the target compound confers bulkiness and lipophilicity, favoring CCR5 binding. In contrast, opioid analogs prioritize aromatic/electron-deficient groups (e.g., fluorophenyl in ocfentanil) for receptor activation .
- Pharmacological Divergence : Despite shared piperidine-acetamide scaffolds, the target compound’s 4-(methylsulfonyl)phenyl group likely directs selectivity toward CCR5, avoiding opioid receptor cross-reactivity .
Stability Considerations :
- The target compound’s methylsulfonyl group enhances metabolic stability compared to nitro or halogenated analogs (e.g., 40006 in ) .
Biological Activity
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is a synthetic compound classified as a piperidine derivative. Its structure features a piperidine ring with a 3,3-diphenylpropyl substituent and a methyl group at the nitrogen atom, along with a phenylacetamide moiety. This composition suggests significant potential for biological activity, particularly in modulating receptor interactions.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 426.59 g/mol
- CAS Number : 821007-62-9
- LogP : 5.31 (indicating high lipophilicity)
Research indicates that this compound primarily acts as a modulator of chemokine receptors, particularly as an antagonist of the CCR5 receptor. The CCR5 receptor is crucial in various inflammatory processes and viral infections, making it a significant target for therapeutic intervention. The compound's ability to interact with this receptor suggests potential applications in treating conditions such as HIV and other inflammatory diseases.
Biological Activity
- Antagonistic Effects on CCR5 : this compound has shown efficacy in blocking CCR5-mediated signaling pathways, which can inhibit the entry of HIV into host cells.
- Quantitative Structure–Activity Relationship (QSAR) : Studies employing QSAR modeling have revealed insights into how structural modifications can enhance binding affinity and selectivity towards CCR5 and potentially other biological targets.
- Comparative Analysis with Similar Compounds : The compound shares structural similarities with various derivatives that exhibit different pharmacological profiles. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Piperidinyl)-N-methyl-2-(4-trifluoromethyl)phenylacetamide | Structure | Contains trifluoromethyl group enhancing lipophilicity |
| N-(1-(2-Methylphenethyl)piperidin-4-yl)-N-methyl-2-phenyloxyacetamide | Structure | Exhibits different substitution pattern affecting receptor binding |
| N-[1-(3-Fluorophenyl)-piperidin-4-yl]-N-methyl-2-(4-chlorophenyl)acetamide | Structure | Fluorine substitution may alter pharmacokinetic properties |
Study on Antiviral Activity
A study focused on the antiviral activity of this compound demonstrated its potential to inhibit HIV replication in vitro by blocking the entry of the virus into T-cells via CCR5 antagonism. The findings indicated that the compound significantly reduced viral load in treated cell cultures compared to controls .
Summary of Findings
The biological activity of this compound highlights its potential as a CCR5 antagonist with implications for treating viral infections and inflammatory diseases. Ongoing research into its structure–activity relationships continues to reveal opportunities for enhancing its pharmacological profile.
Q & A
Basic: What synthetic methodologies are optimal for preparing N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide?
Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1: Alkylation of 4-piperidone with 3,3-diphenylpropyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 1-(3,3-diphenylpropyl)piperidin-4-yl intermediate .
- Step 2: Reductive amination or direct coupling with methyl 2-phenylacetamide derivatives using reagents like NaBH(OAc)₃ in 1,2-dichloroethane .
- Purification: Flash chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structure .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., aromatic protons at δ 7.40–7.24 ppm, piperidine protons at δ 2.78–1.81 ppm) and ¹³C NMR (e.g., carbonyl signals at δ 173–174 ppm) .
- Mass Spectrometry (MS): HRMS or GC-MS to confirm molecular weight (e.g., calculated m/z 476.3 for C₃₀H₃₄N₂O) .
- HPLC: Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced: How do structural modifications at the piperidine and phenylacetamide moieties affect CCR5 binding affinity?
Answer:
- QSAR Insights: Substitution at the piperidine nitrogen (e.g., sulfonyl groups) alters steric and electronic interactions with CCR5. For instance, compound 17 (Lu AE51090) showed enhanced M1 receptor selectivity due to optimal positioning of the diphenylpropyl group .
- Key Trends:
- Validation: Radioligand binding assays (e.g., IC₅₀ values) and molecular docking simulations .
Advanced: How can contradictory data on muscarinic receptor selectivity be resolved?
Answer:
Contradictions may arise from assay conditions (e.g., cell lines vs. native tissues) or allosteric modulation.
- Experimental Design:
- Case Study: Compound 17 (Lu AE51090) showed M1 selectivity (EC₅₀ = 23 nM) but retained weak M3 activity (EC₅₀ = 1.2 µM), highlighting the need for subtype-specific assays .
Advanced: What in vivo models are suitable for evaluating procognitive effects?
Answer:
- Rodent Models:
- Pharmacokinetics: Monitor brain penetration via LC-MS (e.g., brain-to-plasma ratio ≥0.5) and plasma half-life (t₁/₂ ~2–4 hours) .
Advanced: What strategies mitigate impurities during large-scale synthesis?
Answer:
- Impurity Profiling: Common impurities include N-desmethyl derivatives (due to incomplete alkylation) and oxidation byproducts .
- Optimization:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ HPLC-guided purification (C18 columns, acetonitrile/water gradients) to isolate ≥99% pure product .
- Monitor residual solvents (e.g., acetonitrile <410 ppm) via GC-MS .
Advanced: How does this compound interact with bacterial toxin pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
